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molecular formula C13H18FNO2 B1466858 Tert-butyl 3-(3-amino-2-fluorophenyl)propanoate CAS No. 1192039-96-5

Tert-butyl 3-(3-amino-2-fluorophenyl)propanoate

Cat. No. B1466858
M. Wt: 239.29 g/mol
InChI Key: BFWDLVZTBOWMNY-UHFFFAOYSA-N
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Patent
US09018414B2

Procedure details

Palladium on carbon (10%) was added to a solution of 1660 mg (7.0 mmol) of tert-butyl (2E)-3-(3-amino-2-fluorophenyl)acrylate in a mixture of 5 ml of ethanol and 3 ml of THF, and the mixture was stirred vigorously at atmospheric pressure under an atmosphere of hydrogen overnight. The reaction mixture was then filtered through kieselguhr and the filter residue was washed repeatedly with ethanol/THF. The combined filtrates were concentrated under reduced pressure and the residue was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 20:1→10:1). This gave 1350 mg of the target product (80.6% of theory).
Quantity
1660 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:17])=[C:4](/[CH:8]=[CH:9]/[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1>[Pd].C(O)C.C1COCC1>[NH2:1][C:2]1[C:3]([F:17])=[C:4]([CH2:8][CH2:9][C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1660 mg
Type
reactant
Smiles
NC=1C(=C(C=CC1)/C=C/C(=O)OC(C)(C)C)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously at atmospheric pressure under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through kieselguhr
WASH
Type
WASH
Details
the filter residue was washed repeatedly with ethanol/THF
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 20:1→10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1C(=C(C=CC1)CCC(=O)OC(C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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